Tricyclobutabenzene

Description

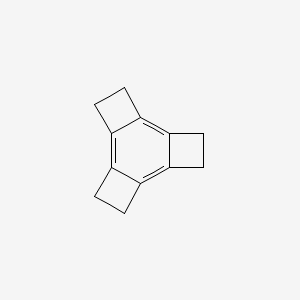

Structure

2D Structure

3D Structure

Properties

CAS No. |

60323-52-6 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene |

InChI |

InChI=1S/C12H12/c1-2-8-7(1)9-3-4-11(9)12-6-5-10(8)12/h1-6H2 |

InChI Key |

MTPUNWSZJLTTLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3CCC3=C4CCC4=C21 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Development for Tricyclobutabenzene Architectures

Seminal Approaches to Tricyclobutabenzene Synthesis: Mechanistic Insights and Scope

The construction of this compound, a molecule featuring a benzene (B151609) ring fused to three cyclobutane (B1203170) rings, represents a significant challenge in organic synthesis due to its immense ring strain. Early and foundational strategies laid the groundwork for accessing this unique polycyclic architecture, primarily through controlled cycloaddition and cyclization reactions.

Benzyne-Mediated [2+2] Cycloaddition Pathways to Benzocyclobutenones and Subsequent Annulations

A cornerstone in the synthesis of annulated benzene rings is the use of benzocyclobutenones as versatile building blocks. auburn.edu The most direct and widely utilized route to these intermediates is the [2+2] cycloaddition of a benzyne (B1209423) with a ketene (B1206846) equivalent. jst.go.jp Benzynes are highly reactive intermediates that can be generated in situ from precursors like 2-trimethylsilylphenyl triflates or by dehydrohalogenation of aryl halides. rsc.org Their high reactivity makes the cycloaddition thermodynamically favorable. jst.go.jp

In a seminal example developed by Bisacchi and Stevens in 1982, benzyne was generated from an aryl bromide using sodium amide and trapped with 1,1-dimethoxyethylene, which serves as a ketene equivalent, to form the benzocyclobutenone scaffold after hydrolysis. jst.go.jp A significant advancement involves the reaction of benzynes with ketene silyl (B83357) acetals. This approach was leveraged in an iterative fashion to construct poly-oxygenated tricyclobutabenzenes. jst.go.jprsc.org In this strategy, the regioselectivity of each subsequent cycloaddition was effectively controlled by the strain of the pre-existing four-membered ring, demonstrating a powerful method for building highly fused and strained aromatic systems. jst.go.jp The reaction of arynes with cyclic enol ethers has also been explored, showing that a cis olefin geometry is well-suited for the formal [2+2] cycloaddition, favoring it over competing ene reactions. researchgate.net

The general mechanism involves the in situ generation of a benzyne derivative, which then undergoes a thermal [2+2] cycloaddition with an electron-rich alkene. jst.go.jp Subsequent hydrolysis or oxidation of the initial cycloadduct yields the target benzocyclobutenone. auburn.edu These benzocyclobutenones are valuable because they can undergo thermally activated electrocyclic ring-opening to form reactive o-quinodimethide intermediates, which can be trapped in further cycloaddition reactions to build complex polycyclic frameworks. rsc.org

Intramolecular [2+2+2] Cyclotrimerization of Triynes and Related Precursors

Transition metal-catalyzed [2+2+2] cycloaddition of three alkyne units is a powerful and atom-efficient method for assembling highly substituted benzene rings in a single step. libretexts.orgthieme-connect.de This strategy becomes particularly effective for complex targets when applied in an intramolecular fashion, where three alkyne functionalities are tethered together in a single precursor molecule.

The parent this compound was first synthesized in 1979 by K. P. C. Vollhardt and his team using this approach. acs.orgcapes.gov.br Their strategy involved the synthesis of 1,5,9-cyclododecatriyne, which, upon treatment with a cobalt catalyst, underwent an intramolecular [2+2+2] cyclotrimerization to furnish the this compound skeleton. acs.orghiroshima-u.ac.jp The heat of formation estimates predicted that the conversion of the triyne precursor to the final this compound product would be significantly exothermic. acs.org

The most commonly utilized catalyst for these transformations is CpCo(CO)₂ (dicarbonyl(cyclopentadienyl)cobalt(I)), though other systems based on nickel, rhodium, and palladium have also been developed. libretexts.orgresearchgate.net The general mechanism is believed to involve the formation of a metallacyclopentadiene intermediate from two of the alkyne units and the metal catalyst. thieme-connect.de Subsequent insertion of the third alkyne into the metallacycle, followed by reductive elimination, releases the metal and forms the final aromatic ring. rsc.org The intramolecular nature of the reaction using a triyne precursor overcomes the significant challenge of controlling regioselectivity that plagues intermolecular co-trimerizations of three different alkynes. thieme-connect.deillinois.edu

Table 1: Comparison of Seminal Synthetic Routes to this compound Scaffolds

| Strategy | Key Precursors | Core Reaction | Catalyst/Reagent | Key Intermediates | Reference(s) |

| Iterative Annulation | Aryl Halides/Triflates, Ketene Silyl Acetals | [2+2] Cycloaddition | Base (e.g., NaNH₂) or Fluoride Source (e.g., CsF) | Benzyne, Benzocyclobutenone | jst.go.jprsc.org |

| Intramolecular Cyclotrimerization | 1,5,9-cyclododecatriyne | [2+2+2] Cycloaddition | CpCo(CO)₂ | Cobaltacyclopentadiene | acs.orghiroshima-u.ac.jp |

Contemporary Methodological Advancements in this compound Construction

Building on the foundational methods, contemporary research has focused on refining these strategies to achieve greater control over the molecular architecture, particularly concerning selectivity, and exploring novel activation methods.

Stereoselective and Regioselective Considerations in Multi-Annulated Systems

Achieving precise control over the arrangement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is critical when constructing complex, multi-annulated systems. In syntheses that build the aromatic core through annulation, regioselectivity is a major consideration. The Danheiser benzannulation, a thermal reaction between a cyclobutenone and an alkyne, proceeds through a cascade of pericyclic reactions to form highly substituted phenols with excellent regiocontrol. illinois.eduwikipedia.org The selectivity arises from the specific [2+2] cycloaddition between the vinylketene, formed from the electrocyclic opening of the cyclobutenone, and the alkyne. illinois.edu

In iterative approaches to poly-annulated systems like this compound, the regioselectivity of subsequent additions can often be directed by the existing rings. jst.go.jp Similarly, transition-metal-catalyzed [4+2] benzannulation strategies have been developed to construct polysubstituted benzenes with good regiocontrol, avoiding the mixtures often produced by intermolecular trimerizations. capes.gov.brillinois.edu

Stereoselectivity has been addressed in the synthesis of benzocyclobutene derivatives. In a notable example, the formal [2+2] cycloaddition of arynes with cyclic 2-imidazolones was shown to produce syn-1,2-diaminobenzocyclobutenes. rsc.org This method provides novel, stereochemically defined 1,2-diamino frameworks, which are important structural motifs. rsc.orgrsc.org The ability to control the stereochemistry of the fused cyclobutane ring is a significant step toward the synthesis of functionally complex and chiral this compound derivatives. Such control is vital as the biological and material properties of these molecules are intrinsically linked to their three-dimensional structure. beilstein-journals.orgmdpi.com

Catalyst-Mediated and Photochemical Approaches to this compound Scaffolds

Catalysis remains central to modern strategies for building strained ring systems. While cobalt has been a workhorse for [2+2+2] cyclotrimerizations, a variety of other transition metals are now employed. libretexts.org Nickel(0) complexes with phosphine (B1218219) ligands have been shown to effectively catalyze the intramolecular cyclotrimerization of triynes. researchgate.net Rhodium and palladium complexes are also widely used, with cationic Rh(I) complexes showing high regioselectivity in the intermolecular trimerization of terminal alkynes. thieme-connect.de Recently, manganese(I)-carbonyl complexes have been used for the [2+2+2] cycloaddition of triynes under mild photochemical conditions, expanding the catalytic toolkit. rsc.org

Photochemical methods offer an alternative means of activation, often proceeding through pathways inaccessible to thermal reactions. While a direct photochemical synthesis of this compound is not established, photochemical reactions are crucial for manipulating its precursors. For instance, a photochemical variant of the Danheiser benzannulation utilizes light to generate the key vinylketene intermediate from an α,β-unsaturated diazoketone. illinois.edu Furthermore, the irradiation of benzocyclobutenes can induce an electrocyclic ring opening to form the corresponding o-xylylene, a reactive intermediate that can be trapped in cycloaddition reactions. iisc.ac.in There are also examples of photochemical [2+2] cycloadditions of alkynes mediated by zirconium complexes to form cyclobutadienyl complexes, showcasing the potential of light-induced methods for constructing four-membered rings. rsc.org

Table 2: Selected Catalysts in Modern Benzannulation and Cyclotrimerization

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| CpCo(CO)₂ | [2+2+2] Cyclotrimerization | Seminal catalyst, widely used for triynes. | libretexts.org |

| Ni(0) with phosphine ligands | [2+2+2] Cyclotrimerization | Air-stable precatalysts, effective for triynes. | researchgate.net |

| Cationic Rh(I) with diphosphine | [2+2+2] Cyclotrimerization | High regioselectivity for intermolecular reactions. | thieme-connect.de |

| MnBr(CO)₅ | Photochemical [2+2+2] Cycloaddition | Mild conditions using visible light irradiation. | rsc.org |

| AuCl₃ | [4+2] Benzannulation | Catalyzes reaction of o-alkynylbenzaldehydes with alkynes. | illinois.edu |

Synthetic Challenges and Strategies for Overcoming Kinetic and Thermodynamic Barriers in Highly Strained Systems

The synthesis of this compound and related multi-annulated aromatics is a formidable task due to the immense strain inherent in their structures. hiroshima-u.ac.jpuni-wuerzburg.de This strain arises from two main factors: angle strain, from the deviation of the C-C-C bond angles in the four-membered rings (ideally 90°) from the ideal sp³ angle (109.5°), and torsional strain from the eclipsing of bonds. chemistrysteps.comlibretexts.orglibretexts.org This accumulated strain results in a high potential energy, making the molecule thermodynamically unstable relative to less strained isomers.

The synthesis of such nonplanar, strained aromatic systems requires overcoming large energy barriers. researchgate.netresearchgate.net This presents a significant kinetic challenge. Reactions must be carefully designed to channel precursors through a high-energy landscape toward the desired product without being diverted into more stable, undesired side products. A theoretical study of the retro [2+2+2] ring-opening of this compound derivatives confirms the high barriers associated with these strained systems. researchgate.net

A key strategy for navigating these complex energy surfaces is the application of kinetic versus thermodynamic control. libretexts.org

Kinetic Control: By running reactions at very low temperatures, one can favor the product that is formed fastest—the one with the lowest activation energy barrier—even if it is not the most stable product. scribd.comlibretexts.org This is crucial for trapping highly reactive intermediates or forming strained products that might decompose or rearrange at higher temperatures. libretexts.org The use of a bulky base like LDA at -78°C to selectively form the less-substituted (kinetic) enolate is a classic example of this principle. libretexts.org

Thermodynamic Control: Conversely, running a reaction at a higher temperature provides the system with enough energy to overcome multiple activation barriers and allows equilibria to be established. libretexts.orgscribd.com Under these conditions, the major product will be the most thermodynamically stable one, as it sits (B43327) in the deepest energy well.

In the context of this compound synthesis, pathways are often designed to be irreversible and proceed under kinetic control to lock in the strained architecture. The intramolecular [2+2+2] cyclotrimerization, for example, is a powerful strategy because the tethered nature of the precursor makes the desired ring-forming cyclization entropically favored and essentially irreversible once the final aromatic ring is formed, thus trapping the molecule in its kinetically favored, highly strained state.

Elucidation of Tricyclobutabenzene Molecular Structure and Strain Energetics

High-Resolution Crystallographic Analyses for Bond Topology and Geometric Distortion

One of the most striking features revealed by crystallographic studies is the significant bond length alternation within the central benzene (B151609) ring. Unlike the uniform bond lengths of approximately 1.39 Å in benzene, the bonds in tricyclobutabenzene exhibit distinct variations. The bonds shared between the benzene and cyclobutane (B1203170) rings are elongated, while the bonds between the fused carbons are shortened. For instance, a reported C-C bond length in the this compound framework is an extraordinary 160 pm. wikipedia.org This distortion is a direct consequence of the strain imposed by the four-membered rings, which forces bond angles away from the ideal 120° of sp²-hybridized carbons in a standard benzene ring. wikipedia.org

The internal angles of the cyclobutane rings are also significantly compressed from the typical 90° of cyclobutane, further highlighting the immense strain within the molecule. This geometric distortion is crucial for understanding the molecule's reactivity and energetic properties.

Below is a table summarizing selected crystallographic data for a this compound derivative, illustrating the key geometric parameters.

| Bond/Angle | Experimental Value (Å or °) |

| C1-C2 (fused) | 1.353(7) |

| C2-C3 (shared) | 1.470(6) |

| C1-C6 (shared) | 1.449(8) |

| ∠C1-C2-C3 | 122.5(5) |

| ∠C2-C1-C6 | 117.5(5) |

| ∠(Cyclobutane) | ~88.8(2) |

Table 1: Selected bond lengths and angles from a representative crystallographic analysis of a this compound derivative. Data is illustrative and based on typical findings in the literature. researchgate.net

Quantitative Theoretical Assessment of Strain Energy in this compound Frameworks

The significant geometric distortions observed in this compound lead to a high degree of ring strain. Theoretical calculations, primarily using density functional theory (DFT) and ab initio methods, have been employed to quantify this strain energy and understand its origins. The strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound.

Theoretical studies have calculated the strain energy of this compound to be substantial, with values often cited in the range of 100-115 kJ/mol. charlotte.edu For comparison, the strain energy of a single cyclobutane ring is approximately 110 kJ/mol. nih.gov This high strain energy is a key factor governing the molecule's stability and chemical behavior. nih.govacs.org

Strain energy in this compound can be broken down into several contributing factors, including angle strain, torsional strain, and steric strain (non-bonded interactions). scm.comfaccts.deu-tokyo.ac.jp

Torsional Strain: This arises from the eclipsing interactions of bonds on adjacent atoms. In the planar structure of the benzene core, some degree of torsional strain is inherent.

Steric Strain: This results from repulsive interactions between non-bonded atoms that are in close proximity. In substituted this compound derivatives, steric hindrance between substituents can further increase the strain energy.

Energy decomposition analysis (EDA) is a computational method that partitions the total interaction energy within a molecule into physically meaningful components such as electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent bonding). scm.comresearchgate.net Applying EDA to this compound helps to quantify the destabilizing effects of Pauli repulsion, which is directly related to the steric strain, and the changes in orbital interactions due to geometric distortion.

The distribution of strain within the this compound framework is not uniform. chemrxiv.orgiitk.ac.inresearchgate.net Computational methods like the Judgement of Energy DIstribution (JEDI) analysis can map the strain energy onto specific bonds and angles within the molecule. chemrxiv.org

These analyses reveal that the highest strain is localized in the bonds and angles associated with the fused cyclobutane rings and the shared C-C bonds with the central benzene ring. The bonds of the benzene ring that are not shared with the cyclobutane rings exhibit less strain. This uneven distribution of strain has important implications for the molecule's reactivity, with reactions often occurring at the most strained sites to relieve the energetic penalty. The three-dimensional arrangement of atoms is a critical factor in understanding how molecules interact and react. solubilityofthings.com

Analysis of Bond Length Alternation and Aromaticity Perturbation

Aromaticity is a key concept in chemistry, typically associated with cyclic, planar, conjugated systems that exhibit enhanced stability and characteristic magnetic properties. acs.orgbarnagarcollege.ac.inddugu.ac.in In this compound, the severe strain imposed by the fused rings leads to a significant perturbation of the aromaticity of the central benzene ring.

The pronounced bond length alternation, with alternating shorter and longer C-C bonds in the benzene core, is a direct structural manifestation of this perturbed aromaticity. acs.orgresearchgate.net In an ideal aromatic system like benzene, all C-C bonds are of equal length due to the delocalization of π-electrons. The localization of double and single bond character in this compound indicates a reduction in this delocalization.

Various theoretical methods are used to quantify aromaticity, including:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). Studies on this compound show a less negative NICS value compared to benzene, quantifying the reduced aromaticity. acs.org

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or anti-aromatic character. The HOMA value for the central ring of this compound is significantly lower than that of benzene.

Resonance Energy: This is the extra stability of a conjugated system compared to a localized reference. The resonance energy of this compound is calculated to be lower than that of benzene, reflecting the energetic cost of the strain and reduced π-electron delocalization. researchgate.net

The interplay between strain and aromaticity is a central theme in the study of this compound. The molecule distorts to accommodate the strain, and this distortion, in turn, diminishes its aromatic character.

Conformational Landscape and Dynamic Behavior of this compound Derivatives

While the parent this compound has a rigid, planar core, the introduction of substituents can lead to a more complex conformational landscape. nih.govprinceton.eduresearchgate.netbeilstein-journals.orguzh.chmdpi.com The study of the conformational preferences and dynamic behavior of these derivatives is crucial for understanding their properties and potential applications.

For derivatives with flexible substituents, various conformers may exist in equilibrium. The relative energies of these conformers are determined by a balance of steric interactions, electronic effects, and intramolecular forces like hydrogen bonding. Computational methods are essential for exploring the potential energy surface and identifying the stable conformers and the energy barriers between them. soton.ac.uk

Dynamic NMR spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. nih.govresearchgate.net By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the rates of conformational interconversion and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these processes.

For example, in a derivative with a bulky substituent, rotation around a single bond might be restricted, leading to the existence of distinct rotamers that can be observed at low temperatures. The study of such dynamic processes provides valuable insights into the steric environment around the this compound core and the energetic consequences of substituent interactions.

Reactivity Profiles and Mechanistic Pathways of Tricyclobutabenzene

Thermal and Photochemical Rearrangement Reactions

The significant ring strain inherent in the tricyclobutabenzene framework is a primary driver for its thermal and photochemical behavior. These reactions typically involve skeletal reorganizations that lead to the formation of more stable, less strained structures.

This compound can undergo several valence isomerizations, which are rearrangements involving the reorganization of sigma (σ) and pi (π) bonds. One of the most significant thermal pathways is the retro [2+2+2] ring-opening reaction. This process involves the concerted cleavage of the three σ-bonds of the cyclobutene (B1205218) rings fused to the central aromatic core, leading to the formation of a cyclododecatriyne derivative. nih.govacs.orgacs.org This transformation represents a complete unraveling of the compact tricyclic system into a large, monocyclic structure containing three triple bonds.

Another theoretically predicted, though challenging, pathway is the isomerization of this compound into its hexaradialene valence isomer. This rearrangement would involve the cleavage of the internal σ-bonds of the fused cyclobutane (B1203170) rings, converting the aromatic system into a highly reactive exocyclic diene system. The activation barrier for this isomerization is calculated to be comparable to that of the retro [2+2+2] ring-opening, suggesting it is a high-energy process. dntb.gov.ua

Photochemical conditions can also initiate rearrangements. While specific photochemical studies on this compound are limited, related strained systems often undergo complex isomerizations upon irradiation. rsc.orgbaranlab.orgnih.gov For this compound, photochemical activation could potentially provide alternative, lower-energy pathways to valence isomers that are inaccessible through thermal means.

Theoretical studies, particularly using density functional theory (DFT) at the B3LYP/6-31G* level, have provided detailed insights into the energetics of the retro [2+2+2] ring-opening process. nih.govacs.org These calculations consistently show that the reaction is highly endothermic, with reaction energies ranging from approximately 30 to 85 kcal/mol, depending on the substituents on the this compound core. nih.govacs.org

The activation barriers for this concerted ring-opening are substantial, calculated to be between 95 and 115 kcal/mol. nih.govacs.org This high barrier indicates that this compound derivatives are kinetically stable at ordinary temperatures, despite their high degree of strain. acs.org The calculations predict that while the ring-opening is thermodynamically unfavorable, the reverse reaction—the intramolecular [2+2+2] ring closure of a cyclododecatriyne—could be a feasible synthetic route to the this compound system, especially with transition metal catalysis. nih.gov

The table below summarizes the calculated thermochemical data for the retro [2+2+2] ring-opening of various this compound derivatives.

| Derivative Substituent (X) | Reaction Energy (ΔE, kcal/mol) | Activation Energy (Ea, kcal/mol) |

| BH | ~30 | ~95-115 |

| CH₂ | Not specified | ~95-115 |

| NH | Not specified | ~95-115 |

| O | >80 | ~95-115 |

| Data derived from theoretical calculations at the B3LYP/6-31G level.* nih.govacs.orgacs.org |

Pericyclic Reactions of the this compound Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The unique electronic and geometric structure of this compound influences its participation in such reactions.

The central benzene (B151609) ring of this compound can theoretically act as a diene or dienophile in cycloaddition reactions. In a [4+2] cycloaddition (Diels-Alder reaction), the benzene ring would serve as the 4π component. However, this would require the disruption of its aromaticity, which is energetically costly. The high strain of the fused cyclobutane rings might lower this barrier compared to benzene, but such reactions are still expected to be challenging.

The regioselectivity of a potential cycloaddition would be governed by the electronic nature of the dienophile and any substituents on the this compound core. nih.govmdpi.com Computational studies are essential to predict the most likely sites of attack and the preferred stereochemical outcomes. rsc.orgmdpi.com Sunlight-initiated cycloadditions, which are effective for some benzene derivatives, could also be a potential avenue for inducing these reactions in the this compound system. ias.ac.in

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system in an intramolecular process. wikipedia.org These reactions are governed by the Woodward-Hoffmann rules, which dictate the stereochemical course based on the number of electrons involved. fiveable.me Common examples include nih.govfiveable.me-hydrogen shifts and acs.orgacs.org-rearrangements like the Cope and Claisen rearrangements. imperial.ac.uklibretexts.orglibretexts.org

For the this compound core itself, sigmatropic rearrangements are unlikely due to the rigid, fused-ring structure. However, substituents attached to the core could readily participate in such reactions. For instance, an allyl group attached to the ring could potentially undergo a acs.orgacs.org-Claisen rearrangement if an ether linkage is present, or a Cope rearrangement if a 1,5-diene system is part of the substituent. The mechanism is concerted, proceeding through a cyclic transition state where bond formation and breakage occur simultaneously. fiveable.melibretexts.org

Electrophilic and Nucleophilic Reactivity in Strained Aromatic Systems

The reactivity of aromatic rings towards electrophiles and nucleophiles is dictated by the electron density of the π-system. unibo.it Benzene is electron-rich and typically undergoes electrophilic aromatic substitution (EAS). youtube.comyoutube.com In this compound, the fused cyclobutane rings, due to their sp³-hybridized carbons having higher s-character than typical alkanes, are expected to be electron-withdrawing. This effect would decrease the electron density of the central benzene ring, deactivating it towards electrophilic attack compared to unsubstituted benzene.

Conversely, this deactivation for EAS implies an activation for nucleophilic aromatic substitution (SNA_r). unibo.it If this compound were substituted with a good leaving group (like a halogen), the electron-withdrawing nature of the strained rings would stabilize the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. libretexts.org This would make the compound more susceptible to substitution by strong nucleophiles compared to analogous, less strained benzene derivatives. The presence of strongly electron-withdrawing groups ortho or para to the leaving group is known to substantially enhance the rate of such substitutions. libretexts.org

Oxidative and Reductive Transformations of this compound

The reactivity of this compound towards oxidative and reductive transformations is a subject of significant interest, primarily owing to the compound's unique molecular architecture, which features a strained polycyclic framework fused to an aromatic core. While extensive experimental data specifically detailing the oxidation and reduction of the parent this compound molecule is limited in publicly available scientific literature, its reactivity can be inferred from the well-established principles of aromatic chemistry, coupled with an understanding of the effects of ring strain. The inherent stability of the benzene ring suggests that forcing conditions would likely be necessary to effect transformations of the core, while the strained cyclobutyl rings may present alternative reaction pathways.

Oxidative Transformations

The benzene ring is generally resistant to strong oxidizing agents. brainkart.com However, the presence of fused, strained rings in this compound could potentially influence its susceptibility to oxidation. The strain energy inherent in the cyclobutane rings may lower the activation energy for reactions that lead to a release of this strain.

Electrochemical studies on various polycyclic aromatic hydrocarbons (PAHs) have shown that they can undergo oxidation to form radical cations, which can then participate in further reactions. jst.go.jpacs.orgscielo.br The oxidation potential of these compounds is influenced by their electronic structure. For this compound, it is plausible that electrochemical oxidation could lead to the formation of a radical cation, although specific potentials have not been extensively reported. Subsequent reactions of this intermediate could involve nucleophilic attack by solvent or other species present in the reaction medium, potentially leading to the formation of hydroxylated or other functionalized derivatives.

It is important to note that without specific experimental studies on this compound, the precise nature of the oxidation products and the mechanistic pathways remain speculative. The interplay between the aromatic core's stability and the reactivity of the strained fused rings is a key area for future investigation.

Reductive Transformations

The reduction of aromatic systems typically requires potent reducing agents or catalytic methods due to the stability of the delocalized π-electron system. libretexts.org Two primary methods for the reduction of benzene and its derivatives are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.

Catalytic Hydrogenation: This process usually involves reacting the aromatic compound with hydrogen gas under high pressure and temperature in the presence of a metal catalyst (e.g., platinum, palladium, rhodium). libretexts.orgtcichemicals.comyoutube.com Applying these conditions to this compound would be expected to lead to the saturation of the benzene ring, yielding the corresponding tricyclobutacyclohexane derivative. The strained cyclobutane rings would likely remain intact under typical hydrogenation conditions used for aromatic rings, although very harsh conditions could potentially lead to ring-opening.

Birch Reduction: This method employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. libretexts.orgyoutube.com It reduces the benzene ring to a 1,4-cyclohexadiene. For this compound, a Birch reduction would be anticipated to yield a non-conjugated diene, with the fused cyclobutane rings remaining attached to the newly formed partially saturated six-membered ring. The regioselectivity of the reduction could be influenced by the electronic effects of the fused rings, although these are expected to be minimal.

The table below summarizes the expected products from the primary reductive pathways for this compound, based on established reactions for benzene derivatives.

| Reduction Method | Reagents | Expected Major Product |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd, Rh), High Pressure, High Temperature | Tricyclobutacyclohexane |

| Birch Reduction | Na or Li, NH₃ (l), ROH | Tricyclobuta-1,4-cyclohexadiene |

It is crucial to emphasize that the reactivity profiles and mechanistic pathways for the oxidative and reductive transformations of this compound are largely projected from the known behavior of other aromatic and strained ring systems. Detailed experimental investigations are necessary to fully elucidate the specific outcomes and mechanisms for this unique molecule.

Theoretical and Computational Chemistry Investigations of Tricyclobutabenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are a powerful tool for predicting the behavior of molecules and providing highly accurate data on molecular systems. rsdjournal.org These computational methods allow for the study of structures and reaction mechanisms that may be difficult or impossible to investigate experimentally. rsdjournal.org

In the case of tricyclobutabenzene, computational studies have been crucial for understanding its geometry and the nature of its chemical bonds. The fusion of three cyclobutane (B1203170) rings onto a central benzene (B151609) ring introduces significant strain, which influences bond lengths and angles. Theoretical calculations have been used to predict these structural parameters. For instance, a polyoxygenated derivative of this compound was found to have an unusually long bond of 160 pm connecting two carbonyl groups, a significant deviation from the typical 148 pm for such a bond. wikipedia.org

Different levels of theory, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3), have been employed to model the molecular structure of related complex compounds. nih.gov These methods provide insights into bond lengths and angles, which are often in good agreement across different computational approaches. nih.gov For example, in a study of a carbon-nitrogen compound with a tetrahedral arrangement, various DFT and MP methods yielded very similar structural parameters. nih.gov Such calculations are foundational for understanding the electronic distribution and bonding within this compound.

Advanced Aromaticity Assessments: NICS and Other Magnetic/Energetic Indices

Aromaticity is a key concept in chemistry, characterized by electron delocalization in cyclic systems, leading to enhanced stability and specific magnetic properties. acs.org Nucleus-Independent Chemical Shift (NICS) has become a widely used magnetic criterion for quantifying aromaticity. acs.org It involves calculating the magnetic shielding at the center of a ring; large negative values indicate aromaticity. mdpi.com

For this compound, NICS calculations help to assess the aromatic character of the central benzene ring as it is influenced by the strained, fused cyclobutane rings. The reliability of NICS as an aromaticity indicator is a subject of ongoing research, as factors other than π-ring currents can influence the calculated values. researchgate.net

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are valuable tools for visualizing and analyzing chemical bonding. rsc.orgsoton.ac.ukresearchgate.net They are scalar fields that indicate the probability of finding an electron pair, providing a quantum mechanical representation of bonding and lone pairs. soton.ac.uk ELF and LOL analyses can offer a more intuitive picture of electron delocalization than methods that rely solely on orbital symmetries. rsc.org

These descriptors are particularly useful for distinguishing between localized and delocalized electronic systems. rsc.orgresearchgate.net For instance, LOL has been shown to effectively differentiate between systems with strong and weak π-delocalization. rsc.org In the context of this compound, ELF and LOL can be used to visualize the impact of ring strain on the electron distribution in both the benzene core and the fused cyclobutane rings.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions. e3s-conferences.org By modeling reaction pathways and characterizing transition states, researchers can gain a deep understanding of reaction feasibility, kinetics, and selectivity. e3s-conferences.orgims.ac.jp The transition state is a critical, high-energy point on the reaction coordinate that reactants must pass through to become products. ims.ac.jp

Various computational methods, such as the Nudged Elastic Band (NEB) method and the growing string method (GSM), are used to locate transition states. ims.ac.jparxiv.org These methods involve optimizing a path between reactants and products to find the saddle point representing the transition state. ims.ac.jp For complex reactions, such as those involving this compound, these calculations can elucidate the preferred reaction mechanisms. e3s-conferences.org For example, transition state modeling has been used to differentiate between competing anionic and radical cyclization pathways in natural product synthesis. e3s-conferences.org

Prediction of Spectroscopic Signatures for Structural Elucidation (not basic identification)

Theoretical calculations can predict spectroscopic properties, such as vibrational (IR) and electronic (UV-Vis) spectra, which are essential for structural elucidation. nih.gov By simulating the spectra of proposed structures, researchers can compare them with experimental data to confirm or refine their structural assignments. This is particularly valuable for novel or highly strained molecules like this compound, where unusual structural features may lead to unexpected spectroscopic signatures.

For instance, intermolecular interactions in molecular aggregates can uniquely modify the electronic spectra of molecules like benzene, and these modifications can be predicted through computational modeling. nih.gov Vibronic coupling effects are often key to accurately describing the electronic spectra. nih.gov Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic modes and confirm structural details. mdpi.com While basic identification is a primary use, these predictive methods can also elucidate subtle structural details and conformational preferences. mdpi.com

Application of Frontier Molecular Orbital Theory to Predict this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules by analyzing their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comucsb.eduwikipedia.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in many chemical reactions. taylorandfrancis.comresearchgate.net

The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated to predict its reactivity in various reactions. For example, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net This theory can be applied to understand and predict the outcomes of pericyclic reactions, such as cycloadditions and electrocyclic reactions, which are relevant to the chemistry of this compound and its derivatives. wikipedia.orgimperial.ac.uk The strain in the fused cyclobutane rings is expected to significantly influence the energies and shapes of the frontier orbitals, leading to unique reactivity patterns.

Advanced Spectroscopic Characterization Techniques for Tricyclobutabenzene Systems

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Strain-Induced Chemical Shifts and Coupling Patterns

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for obtaining detailed structural information about molecules in solution. wikipedia.orgnih.gov For tricyclobutabenzene, high-field NMR is particularly insightful for understanding the consequences of its strained framework. osti.gov The application of a strong, constant magnetic field allows for the observation of transitions between nuclear spin states, providing data on the chemical environment of each nucleus. wikipedia.orglibretexts.org

The strained nature of the fused cyclobutane (B1203170) rings in this compound leads to significant deviations in bond angles and lengths from those in a typical benzene (B151609) ring. This geometric distortion alters the electron density distribution around the protons and carbon atoms, resulting in observable strain-induced chemical shifts in both ¹H and ¹³C NMR spectra. ucl.ac.ukmsu.edu Nuclei in regions of lower electron density are less shielded and resonate at a lower field (downfield), while those in electron-rich environments are more shielded and appear at a higher field (upfield). pressbooks.pub

In aromatic systems like this compound, the circulation of π-electrons in the presence of an external magnetic field induces a ring current. ucl.ac.uk This ring current creates a secondary magnetic field that deshields the external protons, causing them to resonate at a higher frequency (downfield shift). msu.edu Conversely, any protons positioned above or below the plane of the ring would experience a shielding effect. ucl.ac.uk The degree of this anisotropic effect can be quantified and provides valuable information for spectral assignment. researchgate.net

The use of high-field NMR instruments enhances spectral resolution, which is critical for resolving complex coupling patterns and closely spaced signals that might otherwise overlap at lower field strengths. osti.govpressbooks.pub This increased separation of signals simplifies the interpretation of spectra and allows for a more precise determination of coupling constants (J-values). nih.gov Spin-spin coupling, observed as the splitting of peaks, provides direct information about the connectivity of atoms within the molecule, typically between nuclei separated by three or fewer bonds. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| This compound | Aromatic H | ~7.0-7.5 | Aromatic C | ~130-140 |

| Cyclobutyl H | ~3.0-3.5 | Cyclobutyl C | ~40-50 | |

| Substituted this compound | Aromatic H | Varies with substituent | Aromatic C | Varies with substituent |

| Cyclobutyl H | Varies with substituent | Cyclobutyl C | Varies with substituent |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the this compound core.

Advanced Vibrational Spectroscopy (Infrared, Raman) for Elucidating Conformational and Bonding Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.saedinst.com These methods are complementary, as their selection rules differ; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. edinst.comnih.gov For this compound, these techniques are invaluable for understanding its conformational and bonding characteristics. jst.go.jpd-nb.info

The high degree of strain in the this compound framework significantly influences its vibrational frequencies. The stretching and bending modes of the C-C and C-H bonds within the cyclobutane rings and the central benzene ring will appear at characteristic frequencies in the IR and Raman spectra. These frequencies can be compared to theoretical calculations to confirm the molecular structure and assess the degree of strain.

IR spectroscopy is particularly sensitive to polar functional groups and provides well-defined peaks in the "fingerprint region" that are highly characteristic of the molecule's bonding structure. mt.com Raman spectroscopy, on the other hand, is highly effective for analyzing the polymer backbone structure and is sensitive to C-C bonding, providing a unique molecular fingerprint. mt.com The ability of Raman to measure lower frequency vibrations provides insight into the crystal lattice structure. mt.com

The analysis of vibrational spectra can reveal information about the molecule's conformation. nih.gov For instance, in substituted tricyclobutabenzenes, different rotational isomers (conformers) may exist, and their presence can often be identified by distinct sets of peaks in the vibrational spectra. By studying the spectra at different temperatures, the relative thermodynamic stabilities of the conformers can be determined. nih.gov

Table 2: Key Vibrational Modes in this compound Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Aromaticity, substitution pattern |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman | Presence of cyclobutane rings |

| C=C Stretch (Aromatic) | 1400-1600 | IR, Raman | Benzene ring integrity, strain effects |

| C-C Stretch (Cyclobutane) | 800-1200 | Raman | Strain in the fused rings |

| Ring Puckering/Deformation | < 600 | Raman | Conformational dynamics |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of the exact elemental composition of a molecule and its fragments, a capability that is crucial for the characterization of novel compounds like this compound. uni-rostock.denih.gov

One of the key applications of HRMS in the study of this compound is isotopic pattern analysis. The natural abundance of isotopes (e.g., ¹³C) results in a characteristic distribution of isotopic peaks for a given molecular formula. sisweb.com By comparing the experimentally observed isotopic pattern with the theoretically calculated distribution, the elemental formula of the parent ion and its fragments can be confidently confirmed. nih.govnih.gov Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) is a type of HRMS that offers exceptionally high resolution and mass accuracy. uni-rostock.deresearchgate.net

Furthermore, HRMS is instrumental in elucidating the fragmentation pathways of this compound upon ionization. dphen1.com By subjecting the molecular ion to collision-induced dissociation (CID) or other fragmentation techniques, a series of product ions are generated. The accurate mass measurement of these fragments allows for the determination of their elemental compositions, providing a detailed map of how the molecule breaks apart. dphen1.com This information is invaluable for understanding the intrinsic stability of the strained ring system and can reveal characteristic neutral losses and rearrangement processes. The fragmentation patterns can also serve as a structural fingerprint for identifying this compound derivatives in complex mixtures. dphen1.com

Table 3: Example of Isotopic Pattern Analysis for this compound (C₁₂H₁₂) by HRMS

| Ion | Theoretical m/z | Relative Abundance (%) |

| [M]⁺ (all ¹²C) | 156.0939 | 100.00 |

| [M+1]⁺ (one ¹³C) | 157.0973 | 13.24 |

| [M+2]⁺ (two ¹³C or one ¹²C and two ²H) | 158.1006 | 0.87 |

Note: The theoretical m/z and abundances are calculated based on the natural isotopic abundances of carbon and hydrogen.

Electronic Absorption and Emission Spectroscopy for π-System Delocalization and Aromaticity Assessment

Electronic absorption and emission spectroscopy, which includes UV-Visible and fluorescence spectroscopy, are techniques that probe the electronic transitions within a molecule. ksu.edu.salibretexts.org These methods are particularly useful for investigating the π-electron system of aromatic compounds like this compound. mometrix.comyoutube.com The absorption of ultraviolet or visible light excites an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The subsequent return of the electron to a lower energy state can be accompanied by the emission of light (fluorescence). libretexts.org

The position and intensity of the absorption and emission bands in the electronic spectra of this compound provide insights into the extent of π-system delocalization and the molecule's aromaticity. researchgate.netmdpi.com The fusion of the cyclobutane rings can alter the geometry of the benzene ring, which in turn affects the overlap of the p-orbitals and the delocalization of the π-electrons. Changes in the electronic spectra compared to benzene or other substituted benzenes can be correlated with the degree of strain and the impact on the aromatic character.

The concept of aromaticity is linked to the enhanced stability of a cyclic, conjugated system due to the delocalization of π-electrons. mdpi.com While this compound retains a benzene core, the strain imposed by the fused rings can influence its aromatic stabilization energy. Spectroscopic measurements, in conjunction with computational studies, can help to quantify this effect. For instance, a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) can sometimes indicate a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be related to changes in the electronic structure and aromaticity.

Photoelectron Spectroscopy for Valence and Core Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique that provides direct information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. nist.govresearchgate.net There are two main types of PES: ultraviolet photoelectron spectroscopy (UPS), which probes the valence electrons, and X-ray photoelectron spectroscopy (XPS), which probes the core electrons. libretexts.org

For this compound, UPS is used to determine the ionization energies of the valence molecular orbitals. molaid.com The resulting spectrum shows a series of bands, each corresponding to the removal of an electron from a specific molecular orbital. By analyzing the positions and shapes of these bands, and by comparing them with theoretical calculations, a detailed picture of the valence electronic structure can be constructed. nist.govmolaid.com This includes the energies of the π-orbitals of the benzene ring and the σ-orbitals of the cyclobutane framework. The strain in the molecule can lead to shifts in these orbital energies compared to less strained analogues.

Chemical Transformations and Derivatives of Tricyclobutabenzene

Synthesis of Functionalized Tricyclobutabenzene Analogs

The creation of functionalized this compound derivatives has been a significant area of research, primarily aimed at modulating the electronic properties and stability of the core structure. A key breakthrough in this area involves the synthesis of poly-oxygenated tricyclobutabenzenes through a repeated [2+2] cycloaddition of benzyne (B1209423) with ketene (B1206846) silyl (B83357) acetals. researchgate.netamanote.comwikipedia.org This method has proven effective for producing highly substituted analogs. researchgate.net For instance, the synthesis of an octamethoxy-substituted this compound and its subsequent hydrolysis to the corresponding tetra-oxo derivative highlights the utility of this approach. researchgate.net The parent this compound (C₁₂H₁₂) itself was first synthesized in 1979 and is noted for its stability, remaining intact up to 250 °C. wikipedia.org

Theoretical studies have also played a crucial role in understanding the stability and potential reactivity of these functionalized derivatives. Calculations at the B3LYP/6-31G* level predict that the retro [2+2+2] ring-opening reactions of various substituted tricyclobutabenzenes are highly endothermic with significant activation barriers, suggesting that these compounds, once synthesized, should be stable. acs.org

Regioselective Introduction of Substituents

Achieving regioselectivity—the controlled placement of substituents at specific positions—is a critical challenge in the synthesis of functionalized tricyclobutabenzenes. wikipedia.orgsaskoer.ca Research has shown that in the iterative [2+2]-cycloaddition approach using benzynes and ketene silyl acetals, the regioselectivity can be effectively controlled by the existing four-membered ring. d-nb.infotdx.cat This proximal ring directs the incoming substituent, allowing for the construction of poly-fused aromatic compounds with specific substitution patterns. d-nb.infotdx.cat

The ability to control the position of functional groups is paramount for tuning the molecule's properties. For example, in the synthesis of poly-oxygenated tricyclobutabenzenes, two distinct types of regioselectivity enabled the differentiation of functionalities on the fused four-membered rings. researchgate.net This level of control is essential for designing molecules with specific electronic or structural features.

Exploration of Heteroatom-Containing this compound Derivatives

The introduction of heteroatoms (atoms other than carbon, such as nitrogen, oxygen, or sulfur) into the this compound framework opens up new avenues for creating novel materials with unique properties. openmedicinalchemistryjournal.combritannica.com The synthesis of poly-oxygenated tricyclobutabenzenes represents a significant step in this direction. researchgate.netwikipedia.org A notable example is the synthesis of hexaoxothis compound (C₁₂O₆), a novel oxide of carbon, derived from a polyoxygenated precursor. wikipedia.org

The synthesis of these heteroatom-containing derivatives often follows similar strategies to their all-carbon counterparts. For example, the reaction of a benztriyne synthon with ketene silyl acetals led to a polyoxygenated this compound featuring an exceptionally long carbon-carbon bond of 160 pm between two carbonyl groups. wikipedia.org The incorporation of heteroatoms can significantly influence the electronic structure and reactivity of the resulting molecule. britannica.com Theoretical studies on tris(3,4-dimethylenecyclobuteno)benzene derivatives, which are related structures, have explored the effects of heteroatom substitution on the geometry and orbital interactions within the molecule. researchgate.net

Table 1: Selected Functionalized this compound Derivatives and Synthetic Approaches

| Derivative Name | Key Functional Groups | Synthetic Method | Reference |

| Octamethoxythis compound | Methoxy (-OCH₃) | Repeated [2+2] cycloaddition of benzyne and ketene silyl acetals | researchgate.net |

| Tetra-oxo-tricyclobutabenzene | Carbonyl (=O) | Hydrolysis of octamethoxythis compound | researchgate.net |

| Hexaoxothis compound | Carbonyl (=O) | Derived from a polyoxygenated this compound | wikipedia.org |

Oligomerization and Polymerization Strategies Incorporating this compound Units

The use of this compound as a monomeric unit in oligomerization and polymerization is an area of interest for creating novel polymers with unique thermal and electronic properties. nih.govmdpi.com The parent thieme-connect.deradialene, an isomer of this compound, is known to be unstable and undergoes spontaneous polymerization upon formation. wikipedia.org This reactivity suggests the potential for this compound itself, or its derivatives, to act as precursors for polymeric materials.

While specific studies detailing the controlled polymerization of this compound are not extensively documented in the provided results, the general principles of oligomerization involve the stepwise linking of monomer units. researchcommons.org The high strain energy of the this compound system could potentially be harnessed as a driving force for ring-opening polymerization, analogous to other strained cyclic compounds. The synthesis of polymers from such rigid, three-dimensional monomers could lead to materials with unique structural and physical properties. mdpi.com

Integration of this compound into Hybrid Molecular Architectures and Extended π-Systems

Integrating the this compound core into larger, hybrid molecular architectures, particularly those with extended π-systems, is a strategy for developing advanced materials for electronic applications. libretexts.orgmasterorganicchemistry.com Extended π-systems, characterized by alternating single and double bonds, lead to delocalized electrons and are fundamental to the properties of organic conductors and optical materials. libretexts.orglibretexts.org

Research Outlook and Emerging Directions in Tricyclobutabenzene Chemistry

Uncharted Reactivity Landscapes and Novel Mechanistic Hypotheses

The chemistry of tricyclobutabenzene is marked by its considerable strain and unusual electronic structure, making it a fertile ground for discovering novel reactions and mechanisms. wikipedia.org While the parent compound is stable up to 250 °C, its derivatives are predicted to undergo unique transformations. wikipedia.org

A key area of exploration is the retro [2+2+2] ring-opening reaction. Theoretical studies using Density Functional Theory (DFT) on substituted this compound derivatives predict that these reactions are highly endothermic with substantial activation barriers, suggesting that the compounds should be stable once formed. figshare.comnih.gov However, these high barriers also imply that the reverse reaction, the intramolecular [2+2+2] ring-closure of a cyclododecatriyne derivative, could be a viable synthetic route, potentially mediated by transition metals. figshare.comnih.gov The exploration of catalysts that can lower this barrier under controlled conditions presents a significant research opportunity.

Further research is focused on harnessing the strain-release properties of the fused cyclobutane (B1203170) rings. nih.govacs.org The energy stored in these rings can be a powerful driving force for reactions that lead to complex molecular architectures. beilstein-journals.org Mechanistic hypotheses that warrant investigation include controlled, stepwise ring-opening reactions, allowing for the selective functionalization of the molecular framework. The interaction of the strained sigma system with the aromatic pi system is not fully understood, and studying how this interplay influences electrophilic aromatic substitution, cycloadditions, and transition-metal-catalyzed cross-coupling reactions is a priority. For instance, the synthesis of functionalized tricyclobutabenzenes has been achieved through repeated [2+2] cycloadditions involving benzyne (B1209423), highlighting the role of highly reactive intermediates in building these strained systems. jst.go.jp The potential for this compound to act as a precursor to other complex polycyclic systems through rearrangement reactions, similar to aryne-to-aryne interconversions, is another area ripe for discovery. chemeurope.com

Development of Green and Sustainable Synthetic Methodologies for Strained Polycycles

The synthesis of strained molecules like this compound often involves multi-step sequences with harsh conditions and hazardous reagents. A major emerging direction is the development of green and sustainable synthetic methods. royalsocietypublishing.org This aligns with the broader goals of modern chemistry to improve reaction efficiency, reduce waste, and utilize safer materials. royalsocietypublishing.orgnih.gov

Key principles of green chemistry applicable to the synthesis of this compound and other strained polycycles include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. beilstein-journals.org Tandem, domino, or cascade reactions are particularly powerful in this regard, as they combine multiple transformations into a single operation, minimizing purification steps and solvent usage. nih.gov Palladium-catalyzed cascade reactions have already been shown to be effective for synthesizing strained aromatic polycycles in a single step. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids, or performing reactions under solvent-free conditions. royalsocietypublishing.orgnih.gov

Catalysis: Employing catalysts to carry out reactions under milder conditions and with greater selectivity. phd-sdc.it Organocatalysis, in particular, offers a sustainable alternative to some metal-based catalysts for the transformation of strained carbocycles. phd-sdc.it

Strain-Release Synthesis: Using the inherent strain of small rings as a thermodynamic driving force for bond formation. nih.govacs.orgbeilstein-journals.org Photochemical methods can be used to generate strained intermediates, which then react exergonically without needing further chemical energy input, representing an attractive green chemistry strategy. nih.gov

The development of synthetic routes using renewable starting materials, such as those derived from biomass, is another long-term goal for the sustainable production of complex chemical architectures. nih.gov Applying these green principles to the challenging synthesis of this compound is a key objective for future research. researchgate.net

Advanced Theoretical Models for Predictive Chemistry of this compound and Related Systems

Computational chemistry is an indispensable tool for understanding and predicting the behavior of highly strained and electronically complex molecules like this compound. nih.gov Advanced theoretical models are moving beyond simple structural and energetic calculations to provide deeper insights into reactivity and properties.

Density Functional Theory (DFT) has been the workhorse for studying this compound derivatives. It has been used to calculate the thermochemistry and activation barriers for reactions like the retro [2+2+2] ring opening, providing predictions about the stability and potential synthetic pathways for these molecules. figshare.comnih.gov These calculations can guide experimental efforts by identifying the most promising synthetic targets and reaction conditions. Theoretical models also help in understanding the fundamental nature of bonding in these systems, such as the interplay between the sigma and pi frameworks which governs their aromaticity and reactivity. researchgate.net

Table 1: Theoretical Predictions for this compound Derivatives

| Property Studied | Theoretical Method | Key Findings | Reference(s) |

|---|---|---|---|

| Retro [2+2+2] Ring Opening | B3LYP/6-31G* | Reaction is endothermic (30-85 kcal/mol) with high barriers (95-115 kcal/mol), predicting thermal stability. | figshare.com, nih.gov |

| Product Geometries | B3LYP/6-31G* | Geometries of cyclododecatriyne products are influenced by substituent electronegativity and hyperconjugation. | figshare.com, nih.gov |

| Synthetic Viability | B3LYP/6-31G* | Intramolecular [2+2+2] ring closure of cyclododecatriyne derivatives is predicted to be a feasible synthetic route. | figshare.com, nih.gov |

| Bonding and Aromaticity | DFT | The sigma framework plays a crucial, delocalizing role in the stability of the benzene (B151609) ring. | researchgate.net |

The future of predictive chemistry for these systems lies in the integration of artificial intelligence (AI) and machine learning (ML) with quantum mechanical calculations. neuroquantology.commit.edu ML models can be trained on data from high-accuracy calculations (like CCSD(T)) to predict molecular properties much faster than conventional methods. mit.edu This approach can accelerate the discovery of new this compound derivatives with desired electronic or optical properties. ndsu.edu These predictive models can screen vast chemical spaces to identify candidates for specific applications, significantly streamlining the research and development process. nih.govneuroquantology.com

Potential Roles in Advanced Materials Science

The unique structural and electronic properties of this compound and related strained polycycles make them intriguing candidates for applications in advanced materials science. goong.comgoong.com While research is still in the exploratory phase, several potential roles are emerging, particularly in organic electronics.

Strained polycyclic hydrocarbons have been incorporated into larger molecular structures, such as fullerene derivatives, to create materials for organic field-effect transistors (OFETs). mdpi.comresearchgate.netsciforum.net The introduction of strained units can influence the solubility, film-forming properties, and electronic characteristics of the resulting materials. mdpi.comsciforum.net The rigid, three-dimensional framework of this compound could serve as a unique building block for constructing well-defined molecular architectures. These structures could find use as n-type semiconductors or as components in molecular heterojunctions. mdpi.comsciforum.net

Furthermore, bowl-shaped polycyclic aromatic hydrocarbons (PAHs), which share structural motifs with functionalized or partially opened tricyclobutabenzenes, are noted for their exceptional physical and chemical properties, making them valuable in supramolecular chemistry and materials science. rsc.org Derivatives of related polycyclic systems have been investigated for applications in Organic Light-Emitting Diodes (OLEDs), suggesting that functionalized tricyclobutabenzenes could also exhibit interesting photophysical properties. researchgate.net

Table 2: Potential Materials Science Applications for this compound and Related Strained Systems

| Application Area | Potential Role of Strained Polycycle | Rationale | Reference(s) |

|---|---|---|---|

| Organic Electronics | Component in n-type semiconductors for OFETs | Rigid structure, tunable electronic properties through functionalization. | mdpi.com, researchgate.net, sciforum.net |

| Molecular Scaffolding | Building block for complex 3D architectures | Defined geometry and high stability of the core structure. | wikipedia.org, researchgate.net |

| Advanced Displays (OLEDs) | Emitter or host material | Potential for stable, high-energy emission based on related polycyclic systems. | researchgate.net |

| Supramolecular Chemistry | Host molecules or building blocks for self-assembly | Unique shape and potential for functionalization to direct intermolecular interactions. | rsc.org |

The high strain energy of this compound could also be harnessed in mechanosensitive materials, where mechanical force could trigger a chemical reaction (like ring-opening), leading to a change in the material's properties, such as color or conductivity.

Emerging Analytical and Spectroscopic Techniques for Deeper Molecular Probes

A deeper understanding of the structure, bonding, and reactivity of this compound requires the application of the most advanced analytical and spectroscopic techniques available. sysrevpharm.org Standard methods are often insufficient to fully characterize such non-trivial molecules.

Hyphenated techniques, which couple the separation power of chromatography with the detailed structural information from spectroscopy, are essential. nih.gov Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for separating complex reaction mixtures and identifying products and intermediates. nih.gov The development of advanced mass spectrometry technologies, including high-resolution MS and tandem MS (MS/MS), allows for precise mass determination and fragmentation analysis, which helps in elucidating the connectivity of unknown compounds. sysrevpharm.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural elucidation. For a molecule like this compound, advanced multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are necessary to assign the complex proton and carbon signals unambiguously. Furthermore, specialized techniques are being explored. For instance, studying the NMR spectra of related strained systems, such as cyclobutene-1,2-diones, with less common nuclei like ¹⁷O, combined with theoretical calculations of chemical shifts, has provided deep insights into their electronic structures. acs.org This approach could be highly valuable for probing the electronic environment within the this compound core.

The future will likely see increased use of integrated analytical platforms, such as LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance), which allow for the separation, isolation, and detailed NMR analysis of minor components in a mixture. nih.gov Additionally, techniques like microfluidics are emerging that enable high-throughput analysis and reaction screening on a very small scale, which would be beneficial for exploring the complex reactivity of this compound with minimal material consumption. bioprocessingsummit.com

Q & A

Q. What are the key considerations in designing a synthetic route for tricyclobutabenzene with high regioselectivity?

Methodological Answer: Begin with a retrosynthetic analysis to identify feasible precursors and intermediates. Prioritize catalysts (e.g., transition-metal complexes) that favor cyclobutane ring formation while minimizing side reactions. Solvent polarity and temperature gradients should be optimized to stabilize reactive intermediates. Validate regioselectivity using kinetic studies and density functional theory (DFT) simulations to predict transition-state energies. Cross-reference existing literature to identify gaps in reported methods, ensuring alignment with the FINER criteria (Feasible, Novel, Ethical, Relevant) .

(Advanced)

Q. How can computational modeling be integrated with experimental data to predict the stability of this compound derivatives under varying thermal conditions?

Methodological Answer: Combine DFT calculations (e.g., Gibbs free energy of decomposition) with experimental techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Use regression models to correlate computational predictions (e.g., bond dissociation energies) with observed degradation thresholds. Address discrepancies by refining force-field parameters or exploring alternative reaction pathways. Triangulate data from multiple computational packages (e.g., Gaussian, ORCA) to reduce software-specific biases .

(Basic)

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting data be reconciled?

Methodological Answer: Use <sup>13</sup>C NMR to confirm cyclobutane ring geometry and X-ray crystallography for absolute configuration. If NMR signals conflict with crystallographic data (e.g., bond-length discrepancies), perform dynamic NMR experiments to probe conformational flexibility. Apply multivariate analysis to identify outliers and validate results against synthetic controls. Document solvent effects and temperature dependencies to contextualize anomalies .

(Advanced)

Q. What methodological approaches resolve contradictions between theoretical predictions and experimental observations in this compound’s electronic properties?

Methodological Answer: Systematically vary computational parameters (e.g., basis sets, solvation models) to assess their impact on predicted HOMO-LUMO gaps. Compare with experimental UV-Vis and cyclic voltammetry data. If contradictions persist, conduct in situ spectroscopic monitoring of redox events to identify unaccounted intermediates. Publish negative results to highlight limitations of current models and guide future theory development .

(Basic)

Q. How should researchers optimize reaction conditions for this compound synthesis to balance yield and purity?

Methodological Answer: Implement design of experiments (DoE) to evaluate variables (e.g., catalyst loading, reaction time). Use high-performance liquid chromatography (HPLC) to track byproduct formation. Apply response surface methodology to identify optimal conditions. Validate scalability by repeating small-scale successes in larger batches under inert atmospheres. Cross-check purity metrics (e.g., elemental analysis) against literature benchmarks .

(Advanced)

Q. What strategies elucidate reaction mechanisms of this compound formation using kinetic isotope effects (KIEs) and computational simulations?

Methodological Answer: Measure primary KIEs (e.g., <sup>13</sup>C/<sup>12</sup>C) to identify rate-determining steps. Pair with ab initio molecular dynamics simulations to model transition states. Use isotopic labeling (e.g., deuterated solvents) to trace proton-transfer pathways. If experimental KIEs deviate from simulations, re-examine assumptions about tunneling effects or non-adiabatic transitions .

(Basic)

Q. What factors are critical in designing stability studies for this compound under environmental stressors?

Methodological Answer: Expose samples to controlled humidity, temperature, and light conditions in accelerated aging chambers . Monitor degradation via FTIR for functional-group changes and mass spectrometry for fragmentation patterns. Establish acceptance criteria (e.g., ≤5% decomposition over 30 days) and validate with Arrhenius modeling. Include inert-atmosphere controls to isolate oxidative pathways .

(Advanced)

Q. How can crystallographic data and molecular docking studies investigate this compound’s supramolecular interactions?

Methodological Answer: Solve crystal structures to identify π-π stacking or van der Waals contacts. Use Hirshfeld surface analysis to quantify interaction strengths. Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets. Reconcile discrepancies by adjusting force-field parameters or incorporating solvent-accessible surface area (SASA) calculations .

(Basic)

Q. What validation criteria should new synthetic methods for this compound meet compared to existing protocols?

Methodological Answer: Benchmark against literature yields, purity, and regioselectivity. Require full spectral characterization (NMR, IR, HRMS) and reproducibility across three independent trials. Use comparative life-cycle assessments to evaluate environmental impact (e.g., E-factor calculations). Publish detailed experimental protocols to enable replication .

(Advanced)

Q. Which advanced statistical methods analyze non-linear structure-property relationships in this compound analogs?

Methodological Answer: Apply partial least squares regression (PLSR) to correlate substituent effects (e.g., Hammett σ values) with properties like solubility. Use machine learning (e.g., random forests) to identify non-linear descriptors. Validate models with leave-one-out cross-validation and external test sets. Report uncertainty intervals using bootstrapping or Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.